[(1R)-1-chloroethyl]benzene
Overview
Description
[(1R)-1-chloroethyl]benzene is an organic compound with the molecular formula C8H9Cl. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a benzene ring substituted with a (1R)-1-chloroethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1R)-1-chloroethyl]benzene can be synthesized through several methods. One common method involves the reaction of benzene with ®-1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, this compound can be produced through the chlorination of ethylbenzene. This process involves the use of chlorine gas and a suitable catalyst, such as ferric chloride, under controlled temperature and pressure conditions. The reaction is carefully monitored to ensure the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-chloroethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form ethylbenzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of (1R)-1-hydroxyethylbenzene, (1R)-1-aminoethylbenzene, or (1R)-1-thioethylbenzene.
Oxidation: Formation of (1R)-1-hydroxyethylbenzene or acetophenone.
Reduction: Formation of ethylbenzene.
Scientific Research Applications
[(1R)-1-chloroethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a precursor for other industrially important compounds.
Mechanism of Action
The mechanism of action of [(1R)-1-chloroethyl]benzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic, facilitating nucleophilic attack. This compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties.
Comparison with Similar Compounds
[(1R)-1-chloroethyl]benzene can be compared with other similar compounds such as:
Ethylbenzene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
(1R)-1-bromoethylbenzene: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of reactions.
(1R)-1-fluoroethylbenzene: Contains a fluorine atom, which is more electronegative than chlorine, leading to different chemical behavior.
This compound is unique due to its specific reactivity patterns and the presence of a chiral center, which can influence its interactions in asymmetric synthesis and chiral recognition processes.
Properties
IUPAC Name |
[(1R)-1-chloroethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWADFFABIGAE-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309795 | |
Record name | [(1R)-1-Chloroethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-15-0 | |
Record name | [(1R)-1-Chloroethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1459-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(1R)-1-Chloroethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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